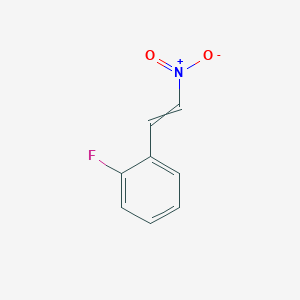
1-Fluoro-2-(2-nitroethenyl)benzene
Description
Molecular Architecture and Bonding Characteristics
The fundamental molecular structure of 1-fluoro-2-(2-nitroethenyl)benzene features a benzene ring bearing a fluorine atom at the ortho position relative to a nitroethenyl substituent. The molecular formula is established as C₈H₆FNO₂ with a molecular weight of 167.1371 daltons. The canonical Simplified Molecular Input Line Entry System representation shows the connectivity as [O-]N+C=Cc1ccccc1F, indicating the nitro group's ionic character and the double bond between the ethenyl carbons.
The aromatic ring maintains its characteristic hexagonal geometry with carbon-carbon bond lengths typical of benzene derivatives. The fluorine substituent forms a carbon-fluorine bond that is significantly shorter and stronger than typical carbon-halogen bonds, measuring approximately 1.35 Ångström. This bond exhibits substantial ionic character due to the high electronegativity difference between carbon and fluorine, contributing to the compound's overall dipole moment and influencing its chemical reactivity patterns.
The nitroethenyl group introduces additional complexity to the molecular architecture through its extended conjugation system. The ethenyl portion maintains planarity with the benzene ring, creating an extended π-electron system that facilitates electron delocalization. The nitro group adopts a planar configuration that maximizes orbital overlap with the adjacent double bond system. Research indicates that the structure exhibits near-planarity with a root mean square deviation for non-hydrogen atoms of approximately 0.019 Ångström, demonstrating significant structural rigidity across the carbon-carbon double bond.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆FNO₂ | |
| Molecular Weight | 167.1371 g/mol | |
| Chemical Abstract Service Number | 192818-72-7 | |
| Bond Angle (C-C=C) | ~120° | |
| Planarity Deviation | 0.019 Å |
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
1-fluoro-2-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H |
Clé InChI |
NKZSNHAEWKEFNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])F |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 1-Fluoro-2-(2-nitroethenyl)benzene typically involves the nitration of 1-fluoro-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration Reaction:
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
1-Fluoro-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the nitrovinyl group can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C), Sodium borohydride
Conditions: Reduction reactions are often performed under mild conditions to selectively reduce the nitro group.
Products: Reduction of the nitro group results in the formation of amines.
-
Substitution
Reagents: Halogenating agents, Nucleophiles
Conditions: Substitution reactions can occur at the fluorine or nitrovinyl positions.
Products: Substituted derivatives of this compound.
Applications De Recherche Scientifique
1-Fluoro-2-(2-nitroethenyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-(2-nitroethenyl)benzene is primarily related to its reactivity towards various chemical reagents. The nitrovinyl group can undergo nucleophilic addition reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These interactions enable the compound to modify molecular targets and pathways in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
| Compound Name | Substituents | Key Differences |
|---|---|---|
| 1-Fluoro-2-nitrobenzene | Nitro group (no ethenyl) | Lacks conjugation with ethenyl, reducing electrophilicity and reactivity . |
| 1-Chloro-2-(2-nitroethenyl)benzene | Chlorine instead of fluorine | Chlorine’s weaker electronegativity alters electronic effects on nitroethenyl reactivity . |
| 1-Fluoro-4-(2-nitrovinyl)benzene | Nitroethenyl at para position | Regiochemistry shifts reaction pathways (e.g., altered Diels-Alder regioselectivity) . |
| 1-Fluoro-2-(2-iodoethyl)benzene | Iodoethyl instead of nitroethenyl | Bulky iodine hinders conjugation; participates in SN2 reactions vs. nitro’s electrophilic additions . |
| 1-Fluoro-3-(methylsulfonyl)benzene | Methylsulfonyl instead of nitroethenyl | Sulfonyl’s strong electron-withdrawing effect but lower resonance stabilization . |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


